Quizalofop-P-tefuryl

Vue d'ensemble

Description

Quizalofop-P-tefuryl is a selective herbicide belonging to the aryloxyphenoxypropionate class. It is primarily used for post-emergence control of annual and perennial grass weeds in various crops, including soybeans, sugar beets, and potatoes. This compound is known for its systemic action, being rapidly absorbed by the foliage and translocated throughout the plant to the meristematic tissues .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Quizalofop-P-tefuryl involves several steps, starting from the preparation of the intermediate compounds. The key steps include the formation of the aryloxyphenoxypropionate core and the subsequent attachment of the tetrahydro-2-furanyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the required quality standards. The final product is formulated into various herbicidal preparations for agricultural use.

Analyse Des Réactions Chimiques

Types of Reactions: Quizalofop-P-tefuryl undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the aryloxyphenoxypropionate core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various alcohols and amines.

Applications De Recherche Scientifique

Agricultural Applications

Quizalofop-P-tefuryl is widely applied in several agricultural contexts:

- Crops : It is commonly used in crops such as soybeans, sunflowers, and grapes to manage weed populations without harming the crops themselves. Its selectivity allows for effective weed control while minimizing damage to broadleaf plants .

- Weed Control : The herbicide targets specific enzymes in the weed species, inhibiting their growth. It is particularly effective against species like Johnson grass and other perennial grasses, making it suitable for use in both pre-emergent and post-emergent applications .

Efficacy Studies

Research has demonstrated the effectiveness of this compound in various settings:

- Field Trials : A study assessing the combination of this compound with Johnson grass extract showed significant improvements in weed control within flax crops, indicating its potential for integrated weed management strategies .

- Degradation Studies : Investigations into the degradation of this compound in soil have shown that it breaks down effectively under typical agricultural conditions, which is crucial for environmental safety and residue management .

Safety and Risk Assessment

The safety profile of this compound has been evaluated through numerous studies:

- Toxicity Studies : Research indicates that while there are some adverse effects noted at high dosages (e.g., developmental toxicity in rats), the overall risk to consumers from residues in food products is considered low when used according to recommended practices .

- Maximum Residue Levels (MRLs) : The European Food Safety Authority (EFSA) has reviewed and established MRLs for this compound in various crops, ensuring that the levels present in food do not pose a risk to human health .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

- Case Study 1 : In a controlled field experiment, this compound was applied to soybean fields infested with annual grasses. Results indicated a significant reduction in weed biomass compared to untreated plots, demonstrating its efficacy as a post-emergent herbicide.

- Case Study 2 : A study conducted on sunflower crops showed that applying this compound resulted in improved crop yield due to effective weed suppression. The study also monitored environmental impacts, concluding that the herbicide's application did not adversely affect non-target species or soil health.

Data Table: Summary of Key Findings

| Aspect | Details |

|---|---|

| Chemical Class | Aryloxyphenoxypropionate |

| Target Weeds | Monocotyledonous weeds (e.g., Johnson grass) |

| Crops Used | Soybeans, sunflowers, grapes |

| Efficacy | High effectiveness against specified grassy weeds |

| Safety Assessment | Low risk at recommended usage levels |

| MRLs | Established by EFSA for various crops |

Mécanisme D'action

Quizalofop-P-tefuryl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in plants. This inhibition disrupts the production of fatty acids, leading to the cessation of cell membrane synthesis and ultimately causing plant death. The compound is selectively toxic to grass weeds due to differences in the ACCase enzyme between grasses and broadleaf plants .

Comparaison Avec Des Composés Similaires

- Quizalofop-P-ethyl

- Fenoxaprop-P-ethyl

- Fluazifop-P-butyl

Comparison: Quizalofop-P-tefuryl is unique in its high selectivity and systemic action, making it highly effective against a broad spectrum of grass weeds. Compared to similar compounds, it offers advantages in terms of environmental safety and reduced risk of resistance development. Its rapid absorption and translocation within the plant ensure quick and effective weed control .

Activité Biologique

Quizalofop-P-tefuryl is a selective herbicide widely used in agriculture for controlling grassy weeds in various crops. This article explores its biological activity, metabolism, toxicological effects, and environmental behavior based on diverse research findings.

Chemical Structure : this compound belongs to the aryloxyphenoxypropionate class of herbicides. Its chemical formula is C₁₈H₁₉ClF₃NO₄, and it acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition leads to the death of susceptible weed species by disrupting their lipid metabolism.

Metabolism and Residue Behavior

Metabolic Pathways : Studies indicate that this compound rapidly hydrolyzes to its active form, quizalofop acid, in plant tissues. The metabolic patterns across various crops show that quizalofop acid is consistently present at harvest, while other phenoxy metabolites appear in lower concentrations .

Residue Analysis : The European Food Safety Authority (EFSA) has conducted extensive reviews on the residue levels of this compound in food products. The maximum residue levels (MRLs) have been established based on comprehensive studies assessing dietary exposure. For example, the long-term intake estimates accounted for only 26% of the acceptable daily intake (ADI) for toddlers, indicating a low risk to consumer health .

| Crop Type | MRL (mg/kg) | Study Reference |

|---|---|---|

| Grapes | 0.1 | EFSA |

| Sunflower Seeds | 0.05 | EFSA |

| Soybeans | 0.05 | EFSA |

| Caraway | 0.05 | EFSA |

Toxicological Effects

Acute Reference Dose (ARfD) : The ARfD for this compound has been set at 0.08 mg/kg body weight, which was derived from studies evaluating acute exposure scenarios . Chronic exposure assessments have indicated that dietary intake remains well below this threshold.

Environmental Impact

Degradation Studies : Research on the environmental behavior of this compound shows that it degrades relatively quickly in soil and water environments. Laboratory studies have demonstrated that its half-life varies significantly depending on environmental conditions such as pH and microbial activity .

Water Contamination : Dissipation studies indicate that this compound can be detected in water samples following agricultural runoff; however, concentrations typically fall below regulatory limits for drinking water safety .

Case Studies

- Field Trials : In field trials conducted across Europe, this compound demonstrated effective control of grassy weeds in oilseed rape and sugar beet without significant crop injury. These trials support its use as a reliable herbicide under typical agricultural practices.

- Metabolism Studies : A study examining the metabolism of this compound in rotational crops found no significant residues remaining after two growing seasons, suggesting minimal long-term environmental impact and confirming its rapid degradation in soil systems .

Propriétés

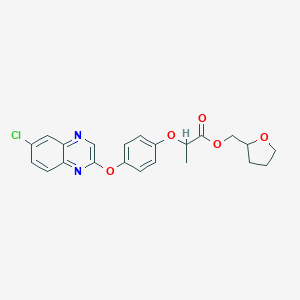

IUPAC Name |

oxolan-2-ylmethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKDWPHJZANJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058290 | |

| Record name | Quizalofop-P-tefuryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119738-06-6, 200509-41-7 | |

| Record name | Quizalofop-tefuryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119738-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizalofop-P-tefuryl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119738066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizalofop-P-tefuryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, (tetrahydro-2-furanyl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quizalofop-P-tefuryl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIZALOFOP-TEFURYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB75I82DU0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.